molecular formula C8H8O6 B1237821 4-Maleylacetoacetic acid CAS No. 5698-52-2

4-Maleylacetoacetic acid

Cat. No. B1237821
CAS RN: 5698-52-2
M. Wt: 200.14 g/mol
InChI Key: GACSIVHAIFQKTC-UPHRSURJSA-N
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Description

Synthesis Analysis

The synthesis of 4-maleylacetoacetic acid involves the degradation of homogentisic acid by cell-free extracts of certain bacteria grown with phenylacetic acid as the sole carbon source. This process is catalyzed by specific enzymes in the presence of cofactors such as reduced glutathione, indicating the compound's biochemical synthesis route (Chapman & Dagley, 1962).

Molecular Structure Analysis

The crystal structure of maleylacetoacetate isomerase, an enzyme that catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate, provides insights into the molecular structure of this compound and its isomers. This structure reveals the enzyme's fold and how it facilitates the isomerization process, offering a deeper understanding of the chemical nature and reactivity of this compound (Polekhina et al., 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including isomerization, oxygenation, dehalogenation, peroxidation, and transferase activity. Its ability to undergo a wide range of reactions can be attributed to its chemical structure, which allows for the accommodation of different substrates and the performance of multiple functions. This versatility is a testament to its role in enzymatic processes and its chemical properties (Polekhina et al., 2001).

Scientific Research Applications

Molecular Understanding and Disease Management

4-Maleylacetoacetoic acid plays a crucial role in the metabolic degradation of phenylalanine and tyrosine. Its study has contributed significantly to understanding the molecular mechanisms of certain diseases. The enzyme maleylacetoacetate isomerase (MAAI), which catalyzes the glutathione-dependent isomerization of maleylacetoacetate to fumarylacetoacetate, is key in this process. Deficiencies in enzymes along this pathway can lead to severe diseases such as phenylketonuria, alkaptonuria, and hereditary tyrosinemia type I. The crystal structure of human MAAI provides insights into the enzyme's function and its ability to perform various reactions, including isomerization, oxygenation, and transferase activity. This knowledge can aid in designing inhibitors for clinical management of diseases like hereditary tyrosinemia type I (Polekhina et al., 2001).

Environmental and Toxicological Implications

The metabolism of maleylacetoacetic acid and its derivatives is influenced by external compounds like dichloroacetic acid (DCA), used for treating congenital lactic acidosis and found in drinking water. Studies have shown that DCA treatment can lead to elevated excretion of maleylacetoacetic acid derivatives, which might serve as biomarkers for DCA-associated toxicities. Understanding these metabolic changes helps in assessing environmental and clinical impacts of such compounds (Lantum et al., 2003).

Genetic and Pharmacological Considerations

Variations in the gene encoding for glutathione transferase zeta/maleylacetoacetate isomerase (GSTz1/MAAI) affect the metabolism and toxicity of compounds like DCA. This knowledge is crucial in identifying individuals at risk of adverse effects from environmental or clinical exposure to such compounds. It also sheds light on aberrant amino acid metabolism due to genetic variations, which can impact drug metabolism and susceptibility to drug-induced toxicities (Shroads et al., 2012).

Biodegradation and Environmental Cleanup

The study of enzymes like maleylacetoacetate isomerase has implications in biodegradation and environmental cleanup. Some enzymes originally involved in basic metabolic pathways have evolved to catalyze specialized reactions, such as the biodegradation of environmental contaminants. Understanding these enzymatic pathways and their evolutionary adaptations can aid in developing strategies for bioremediation and environmental protection (Anandarajah et al., 2000).

Biochemical Analysis

Biochemical Properties

4-Maleylacetoacetic acid is an intermediate in the metabolism of tyrosine. It is converted to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase . This conversion is coenzymatically assisted by glutathione . The interaction between this compound and these enzymes is crucial for the proper functioning of the tyrosine catabolic pathway.

Cellular Effects

This compound influences various cellular processes. It is involved in the metabolism of tyrosine, which is essential for the production of several important biomolecules. The proper functioning of this pathway is crucial for maintaining cellular homeostasis. Any disruption in the metabolism of this compound can lead to metabolic disorders and affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase . This enzyme catalyzes the cis-trans isomerization of this compound, which is a critical step in the tyrosine catabolic pathway. The presence of glutathione as a coenzyme is essential for this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation can be influenced by factors such as temperature, pH, and the presence of other reactive molecules. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it plays a beneficial role in the metabolism of tyrosine. At higher doses, it can exhibit toxic effects and disrupt normal cellular functions. Studies have shown that there is a threshold beyond which the compound can cause adverse effects, including metabolic imbalances and cellular toxicity .

Metabolic Pathways

This compound is involved in the tyrosine catabolic pathway. It is converted to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase . This pathway is essential for the proper metabolism of tyrosine and the production of various important metabolites. The interaction of this compound with this enzyme and other cofactors is crucial for maintaining metabolic flux and metabolite levels .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells are influenced by these interactions, which are essential for its proper function in metabolic pathways .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its biochemical functions. It is primarily found in the cytoplasm, where it participates in the tyrosine catabolic pathway. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

properties

IUPAC Name

(Z)-4,6-dioxooct-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACSIVHAIFQKTC-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)CC(=O)O)C(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299688
Record name (2Z)-4,6-Dioxo-2-octenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maleylacetoacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

5698-52-2
Record name (2Z)-4,6-Dioxo-2-octenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5698-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dioxo-2-octenedioic acid, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-4,6-Dioxo-2-octenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dioxo-2-octenedioic acid, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET93TW8TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maleylacetoacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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